molecular formula C14H8BrFN2O2 B13609388 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

Cat. No.: B13609388
M. Wt: 335.13 g/mol
InChI Key: LAOZCOWEHAOIET-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide (CAS: 2792185-37-4) is a brominated benzamide derivative with the molecular formula C₁₄H₈BrFN₂O₂ and a molecular weight of 335.13 g/mol . Its structure features a benzamide core substituted with a bromine atom at the 4-position, a 2-cyano-5-fluorophenoxy group at the 2-position, and an amide functional group. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which may influence biological activity or physicochemical properties.

Properties

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.13 g/mol

IUPAC Name

4-bromo-2-(2-cyano-5-fluorophenoxy)benzamide

InChI

InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-12-6-10(16)3-1-8(12)7-17/h1-6H,(H2,18,19)

InChI Key

LAOZCOWEHAOIET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C=CC(=C2)Br)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-cyano-5-fluorobenzoic Acid Methyl Ester Intermediate

A critical intermediate in the synthesis is methyl 4-bromo-2-cyano-5-fluorobenzoate , which is prepared via a two-step process starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester as described in a Chinese patent (CN111018740B):

Step Reagents & Conditions Description Yield (%)
1 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, 20% sulfuric acid, sodium nitrite (1.2 eq), potassium iodide (2 eq), 0-5 °C, 1-5 h Diazotization followed by iodination to form methyl 4-bromo-5-fluoro-2-iodobenzoate 72-87
2 Methyl 4-bromo-5-fluoro-2-iodobenzoate, cuprous cyanide (1.5 eq), N-methylpyrrolidone or N,N-dimethylformamide, nitrogen atmosphere, 60-80 °C, 5-10 h Cyanation replacing iodine with cyano group to yield methyl 4-bromo-2-cyano-5-fluorobenzoate 88-91

Notes:

  • The diazotization and iodination step is carried out at low temperature (0-5 °C) to control the reaction and avoid side products.
  • Cyanation uses cuprous cyanide or zinc cyanide under inert atmosphere to prevent oxidation.
  • Purification is typically done by column chromatography.
  • The process is noted for its simplicity, short route, and high yield.

Formation of the Phenoxy Linkage

The next step involves coupling the cyano-fluorobenzoate intermediate with a 4-bromo-2-hydroxybenzamide or related phenol derivative to form the 2-(2-cyano-5-fluorophenoxy)benzamide core.

While specific detailed protocols for this exact coupling are scarce, analogous procedures for related benzamide derivatives are well-documented in the literature involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:

  • A typical method involves reacting the cyano-fluorobenzoate derivative with 4-bromo-2-aminophenol or its benzamide analog under basic conditions or using palladium catalysts to form the ether linkage.

Palladium-Catalyzed Cross-Coupling for Final Assembly

A related fluorinated benzamide derivative synthesis reported by PubCompare illustrates a palladium-catalyzed cross-coupling approach that can be adapted for this compound:

Component Amount Role
4-((5-bromo-2-(4-fluorophenoxy)benzamido)methyl)benzoic acid 80 mg (1 eq) Aryl bromide substrate
(3-cyano-5-fluorophenyl)boronic acid 59 mg (2 eq) Boronic acid coupling partner
Cs2CO3 (2M) 0.27 mL (3 eq) Base
Pd(dppf)Cl2·DCM 9 mg (0.06 eq) Catalyst
DMF 1.2 mL Solvent
Temperature 110 °C Reaction temperature
Time 20 h Reaction time

Procedure Highlights:

  • The reaction is conducted under nitrogen atmosphere.
  • After completion, the mixture is filtered, washed, dried, and purified by flash chromatography.
  • The product is obtained as a white solid with 25.2% yield.
  • Characterization by 1H-NMR and HPLC-MS confirms the structure.

This method demonstrates the feasibility of using palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble complex fluorinated benzamide derivatives, which is likely applicable to the target compound.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Diazotization and iodination of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester Sodium nitrite, potassium iodide, sulfuric acid 0-5 °C, 1-5 h 72-87 Controlled low temp for selectivity
2 Cyanation of methyl 4-bromo-5-fluoro-2-iodobenzoate Cuprous cyanide or zinc cyanide, NMP or DMF 60-80 °C, 5-10 h, N2 atmosphere 88-91 Inert atmosphere to prevent oxidation
3 Formation of phenoxy linkage (general) Phenol or hydroxybenzamide derivatives, base or catalyst Variable Not explicitly reported Nucleophilic aromatic substitution or Pd-catalyzed
4 Palladium-catalyzed cross-coupling for final assembly Aryl bromide, boronic acid, Pd(dppf)Cl2·DCM, Cs2CO3 110 °C, 20 h, DMF, N2 atmosphere ~25 Adapted from related fluorinated benzamide synthesis

Analytical and Research Results

  • NMR Spectroscopy: 1H-NMR data for methyl 4-bromo-2-cyano-5-fluorobenzoate shows characteristic aromatic proton signals and methyl ester singlet around 3.9 ppm, confirming substitution pattern.
  • Purity and Yield: Column chromatography purification yields high-purity intermediates with yields typically above 85% for key steps.
  • Catalyst Reusability: In analogous benzoxazole syntheses, nanocatalysts and palladium complexes have demonstrated reusability and high catalytic efficiency, suggesting potential for scale-up and sustainability in related benzamide syntheses.
  • Green Chemistry Aspects: Some methods employ solvent-free grinding or water as solvent for related heterocyclic syntheses, highlighting evolving eco-friendly approaches that could be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups allows it to bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzamide derivatives are widely studied for their pharmacological and material applications. Below is a comparative analysis of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide with structurally related compounds:

Brominated Benzamides with Aryl Substituents

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (CAS: Not specified) Molecular Formula: C₁₇H₁₁BrClF₅NO₂ Key Features: Contains a trifluoropropoxy group and a 2-chloro-6-fluorophenylamine moiety.

4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3) Molecular Formula: C₈H₇BrFNO Key Features: Simpler structure with a methylamide and single fluorine substituent.

Benzamide Derivatives with PCAF HAT Inhibitory Activity

2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8) Inhibitory Activity: 67% at 100 μM . Key Features: Long acyl chain (hexanoyl) at the 2-position and a carboxyphenyl group. Comparison: The target compound lacks an acyl chain but incorporates a cyano group, which may reduce hydrophobic interactions critical for enzyme inhibition.

2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) Inhibitory Activity: 79% at 100 μM . Key Features: A 14-carbon acyl chain enhances lipophilicity and binding to hydrophobic enzyme pockets. Comparison: The cyano-fluorophenoxy group in the target compound may offer polar interactions but lacks the acyl chain’s length-dependent activity enhancement observed in PCAF inhibitors.

Neuroleptic Benzamide Derivatives

Amisulpride, Tiapride, Sulpiride Key Features: These drugs share a benzamide core but substitute the aromatic ring with sulfonamide or methoxy groups. Comparison: The target compound’s bromine and cyano groups differentiate it from neuroleptics, which prioritize sulfonyl or alkylamine groups for dopamine receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Activity/Use Reference
This compound C₁₄H₈BrFN₂O₂ Bromo, cyano-fluorophenoxy 335.13 Under investigation
4-Bromo-N-(2-chloro-6-fluorophenyl)-... C₁₇H₁₁BrClF₅NO₂ Trifluoropropoxy, chloro-fluorophenyl 464.63 Intermediate for agrochemicals
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide C₂₀H₂₂N₂O₃ Hexanoyl, carboxyphenyl 338.41 67% PCAF HAT inhibition
4-Bromo-2-fluoro-N-methylbenzamide C₈H₇BrFNO Fluoro, methylamide 232.05 Commercial availability

Key Findings:

Halogenation: Bromine at the 4-position increases molecular weight and may influence π-stacking, while fluorine improves metabolic stability .

Activity Trends: Long acyl chains (e.g., tetradecanoyl) in PCAF inhibitors correlate with higher activity, suggesting the target compound’s lack of such groups may limit enzyme inhibition .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic aromatic substitution or amide coupling, analogous to methods used for brominated benzamides in .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, brominated intermediates like 4-bromo-2-hydroxybenzamide can react with 2-cyano-5-fluorophenol derivatives under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) . Optimization focuses on controlling regioselectivity and minimizing side reactions (e.g., dehalogenation) by adjusting stoichiometry, temperature, and catalyst systems.

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the benzene rings. For example, ¹⁹F NMR can resolve fluorine environments, while IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What are the key reactivity patterns of the bromine and cyano substituents in this compound?

  • Methodology : The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization, while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines. For instance, Pd(PPh₃)₄-mediated coupling with aryl boronic acids in THF/H₂O at 60°C introduces diverse aryl groups . Cyanide stability under acidic/basic conditions should be tested via pH-controlled hydrolysis experiments .

Advanced Research Questions

Q. How can conflicting data on reaction yields in SNAr reactions involving this compound be resolved?

  • Methodology : Contradictions often arise from solvent purity, trace moisture, or competing pathways. Systematic analysis includes:

  • Replicating reactions under inert atmospheres (Ar/N₂).
  • Monitoring intermediates via LC-MS to identify side products.
  • Comparing activation energies using DFT calculations to predict favorable pathways .
    • Example: Lower yields in DMF vs. DMSO may stem from DMF’s tendency to decompose at high temperatures, generating amines that poison catalysts .

Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?

  • Methodology :

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility.
  • Prodrug design : Temporarily modify the cyano group (e.g., convert to a phosphate ester) for enhanced aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How do computational models predict the compound’s binding affinity to biological targets, and what are their limitations?

  • Methodology : Molecular docking (AutoDock, Schrödinger) evaluates interactions with proteins (e.g., kinases). Key steps:

  • Prepare the ligand (protonation states, tautomers) using tools like LigPrep.
  • Validate force fields (e.g., OPLS4) for halogen-bonding interactions involving bromine.
  • Limitations: Models may underestimate entropic effects or solvent interactions, necessitating MD simulations for refinement .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C and analyze degradation via HPLC at timed intervals.
  • Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways.
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV/Vis exposure .

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